(E/Z)-3-O-甲基恩他卡朋

描述

(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, also known as rotenone, is a naturally occurring compound that is widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying cellular respiration and energy metabolism. In

作用机制

Target of Action

The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .

Pharmacokinetics

Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .

Result of Action

The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .

实验室实验的优点和局限性

Rotenone is a valuable tool for studying cellular respiration and energy metabolism. It is a potent and selective inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway.

However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments. It can generate ROS and induce oxidative stress, which can confound experimental results. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can have off-target effects on other cellular pathways, which can complicate data interpretation.

未来方向

There are several future directions for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. Rotenone has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to the aging process.

Another area of interest is the development of new therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's. Rotenone has been used to model these diseases in animal models, and it may be a valuable tool for testing new drugs and therapies.

Conclusion:

In conclusion, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, or (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a valuable tool for studying cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway. However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments, and its effects on cellular pathways must be carefully considered. Despite these limitations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research has the potential to advance our understanding of aging, neurodegenerative diseases, and cellular metabolism.

合成方法

Rotenone is a natural product that is extracted from the roots and stems of several plants, including Derris and Lonchocarpus species. The traditional method of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide extraction involves boiling the plant material in water and then adding a solvent such as ether or chloroform to extract the (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. However, this method is time-consuming and inefficient.

The modern synthesis method involves the use of chemical reactions to produce (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. The most common method involves the condensation of 3-methoxy-4-nitrophenylacetonitrile with diethyl malonate to produce (2Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. This method is more efficient and allows for the production of large quantities of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide.

科学研究应用

帕金森病治疗

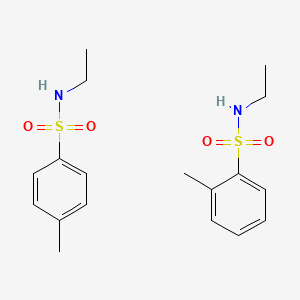

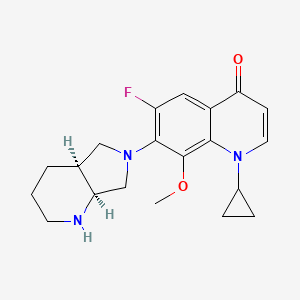

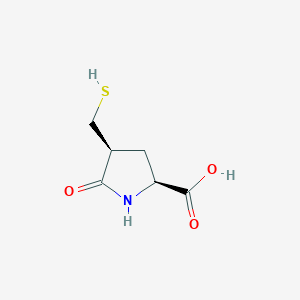

恩他卡朋被广泛用作治疗帕金森病的辅助药物 {svg_1}. 它是一种儿茶酚-O-甲基转移酶(COMT)抑制剂,可增加左旋多巴的生物利用度,左旋多巴是治疗帕金森病的常用药物 {svg_2}.

肥胖和糖尿病管理

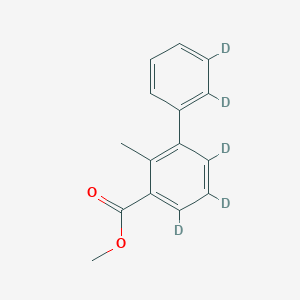

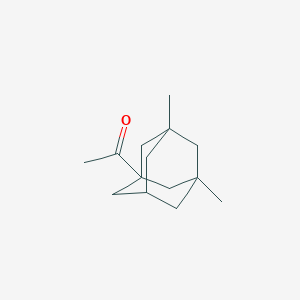

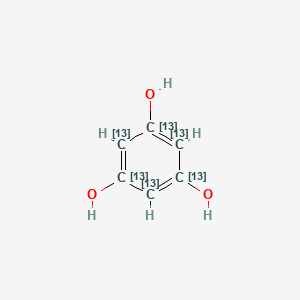

最近的研究发现,脂肪量和肥胖相关基因 (FTO) 是与肥胖和糖尿病相关的遗传因素 {svg_3}. 恩他卡朋已被确定为一种潜在的 FTO 抑制剂,这可能对代谢调节有影响 {svg_4}.

色谱分离

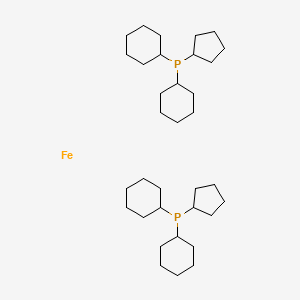

恩他卡朋的 (E)- 和 (Z)-异构体可以使用色谱技术分离 {svg_5}. 这在制药行业很重要,因为药物的纯度和质量需要严格控制。

结核病和登革热治疗

初步研究表明,一些化合物对结核病 (TB) 和登革热具有体外活性 {svg_6}. 需要进一步研究以确认这些发现并了解所涉及的机制。

其他化合物的合成

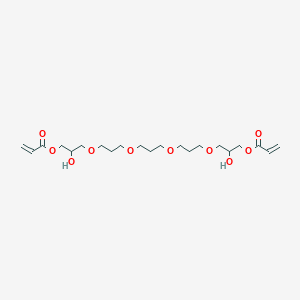

恩他卡朋的合成涉及胺介导的前体 2-氰基-3-(3-羟基-4-甲氧基-5-硝基苯基)丙-2-烯酰胺的脱甲基化 {svg_7}. 该过程可能用于合成其他类似化合物。

通过 FOXO1 进行代谢调节

恩他卡朋已被发现通过转录因子叉头盒蛋白 O1 (FOXO1) 介导代谢调节 {svg_8}. 这可能对治疗代谢性疾病有影响。

属性

IUPAC Name |

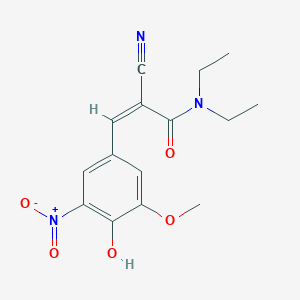

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZRYCCTAIVEQP-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744196 | |

| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146698-91-1 | |

| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)